4,5-Dichloro-2-fluorobenzonitrile
Overview
Description
4,5-Dichloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a white to yellow solid and is primarily used as an intermediate in the synthesis of various chemical products . The compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluorobenzonitrile typically involves the bromination of 2,4-dichloro-fluorobenzene, followed by the action of a cyanide on the resulting bromo-5-dichloro-2,4-fluorobenzene . This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that it can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkali metal fluorides, phase transfer catalysts, and cyanides . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions involving this compound include various substituted benzonitriles and related compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,5-Dichloro-2-fluorobenzonitrile has several scientific research applications, including:
Mechanism of Action
related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. These compounds often interact with molecular targets through nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities with desired biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5-Dichloro-2-fluorobenzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized chemical products, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFGRVZPCXWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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